7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a substituted phenyl group. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with α-bromoketones under mild conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a Suzuki coupling reaction using thiophene-2-boronic acid and a suitable palladium catalyst.
Substitution on the phenyl ring: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced derivatives with fewer double bonds or nitro groups.
Substitution: Substituted derivatives with new functional groups on the phenyl or thiophene rings.
Scientific Research Applications
7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like clemizole, etonitazene, and omeprazole share the imidazole core and exhibit diverse biological activities.
Indole derivatives: Compounds such as tryptophan and indole-3-acetic acid have similar aromatic structures and are known for their biological significance.
Uniqueness
7-methyl-N-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of the imidazo[1,2-a]pyridine core with a thiophene ring and a substituted phenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21N3S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
7-methyl-N-(4-propan-2-ylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H21N3S/c1-14(2)16-6-8-17(9-7-16)22-21-20(18-5-4-12-25-18)23-19-13-15(3)10-11-24(19)21/h4-14,22H,1-3H3 |
InChI Key |
ZQIGPHJCLUTRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.